6-(3-甲氧基苯氧基)吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

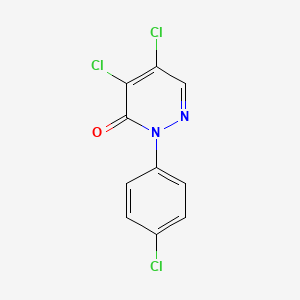

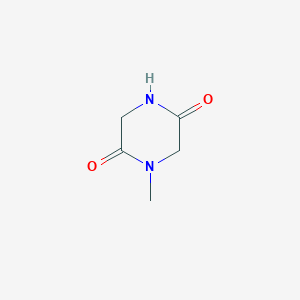

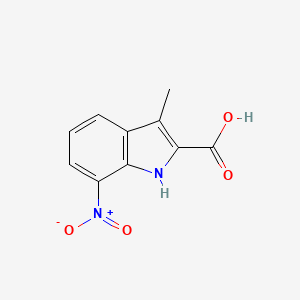

“6-(3-Methoxyphenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.241. It is a solid substance at room temperature1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-(3-Methoxyphenoxy)pyridin-3-amine”. However, a related study discusses the design, synthesis, and evaluation of a series of pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer2.Molecular Structure Analysis

The InChI code for “6-(3-Methoxyphenoxy)pyridin-3-amine” is 1S/C12H12N2O2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,13H2,1H31.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “6-(3-Methoxyphenoxy)pyridin-3-amine”.Physical And Chemical Properties Analysis

“6-(3-Methoxyphenoxy)pyridin-3-amine” is a solid substance at room temperature1. It has a molecular weight of 216.241.科学研究应用

Catalyst Development and Polymerization Studies

6-(3-Methoxyphenoxy)pyridin-3-amine has been explored in the field of catalyst development. In a study, amine-bis(phenolate) chromium(III) chloride complexes, incorporating ligands such as 2-pyridyl-N,N-bis(2-methylene-4-methoxy-6-tert-butylphenolato), were used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, indicating potential utility in polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

Structural Chemistry and Hydrogen Bonding

Research on the structural chemistry of compounds related to 6-(3-Methoxyphenoxy)pyridin-3-amine reveals insights into hydrogen bonding and molecular conformations. One study investigated the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting different protonation sites and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Metal-Carbene Complex Formation

The reactivity of (Methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, including reactions with pyridine, has been studied. These reactions lead to the formation of aminophenylcarbene complexes and amine complexes, shedding light on metal-carbene bond cleavage and complex formation mechanisms (Fischer, Heckl, & Werner, 1971).

Magnetism in Manganese(II) Complexes

Studies on manganese(II) complexes using ligands like N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine demonstrate the intriguing magnetic properties of these compounds. Investigations into the structural and magnetic characteristics of these complexes offer valuable insights into coordination chemistry and magnetism (Wu et al., 2004).

Luminescence in Metal Complexes

The study of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its zinc(II) and cadmium(II) metal complexes reveals fascinating photophysical properties. These compounds exhibit enhanced luminescence upon chelation with metal ions, which is crucial for understanding the photophysical behavior of similar compounds (Stetsiuk et al., 2019).

Mimicking Enzyme Active Sites

Research into mononuclear manganese(III) catechol compounds using ligands like 6-methoxypyridin-3-yl and pyridin-2-ylmethylamine provides insights into enzyme mimicry. These compounds structurally resemble the active sites of intradiol cleaving catechol dioxygenases, suggesting potential applications in enzyme catalysis and bioinorganic chemistry (Reddig et al., 2004).

安全和危害

The safety data sheet (SDS) for “6-(3-Methoxyphenoxy)pyridin-3-amine” can be found online1. It’s always important to refer to the SDS for handling and safety information.

未来方向

While specific future directions for “6-(3-Methoxyphenoxy)pyridin-3-amine” are not mentioned, the compound could potentially be explored further in the context of its role as a protein kinase inhibitor, as suggested by the study on pyridin-3-amine derivatives2.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

属性

IUPAC Name |

6-(3-methoxyphenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(13)8-14-12/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXBOWPVJDFSKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355574 |

Source

|

| Record name | 6-(3-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxyphenoxy)pyridin-3-amine | |

CAS RN |

305801-13-2 |

Source

|

| Record name | 6-(3-Methoxyphenoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305801-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)

![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)

![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)